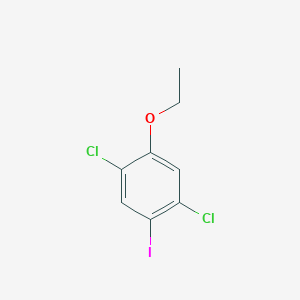
1,4-Dichloro-2-ethoxy-5-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dichloro-2-ethoxy-5-iodobenzene: is an organic compound with the molecular formula C8H7Cl2IO and a molecular weight of 316.95 g/mol It is a derivative of benzene, characterized by the presence of chlorine, ethoxy, and iodine substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Dichloro-2-ethoxy-5-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond between the electrophile and the benzene ring, generating a positively charged benzenonium intermediate . This intermediate then undergoes deprotonation to yield the substituted benzene ring.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of low-carbon-chain fatty acids as solvents and diazotization reactions. For example, 1,3-dichloro-5-ethoxy-2-iodobenzene can be prepared by diazotizing sodium nitrite dissolved in sulfuric acid, followed by the addition of potassium iodide solution .
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Dichloro-2-ethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The ethoxy group can undergo oxidation, while the iodine substituent can be reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium iodide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy group can yield corresponding aldehydes or carboxylic acids, while reduction of the iodine substituent can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
1,4-Dichloro-2-ethoxy-5-iodobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4-Dichloro-2-ethoxy-5-iodobenzene exerts its effects involves electrophilic aromatic substitution reactions. The electrophile forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
1,3-Dichloro-4-iodobenzene: Similar in structure but lacks the ethoxy group.
2,4-Dichloroiodobenzene: Another related compound with different substitution patterns.
Uniqueness: 1,4-Dichloro-2-ethoxy-5-iodobenzene is unique due to the presence of both chlorine and iodine substituents along with an ethoxy group. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C8H7Cl2IO |
|---|---|
Peso molecular |
316.95 g/mol |
Nombre IUPAC |
1,4-dichloro-2-ethoxy-5-iodobenzene |
InChI |
InChI=1S/C8H7Cl2IO/c1-2-12-8-4-5(9)7(11)3-6(8)10/h3-4H,2H2,1H3 |
Clave InChI |
NJMOLUHCJOXOFF-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC(=C(C=C1Cl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



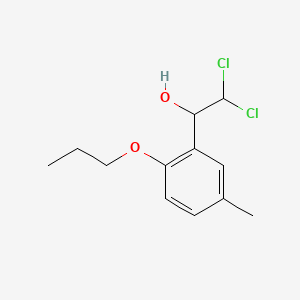

![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)

![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

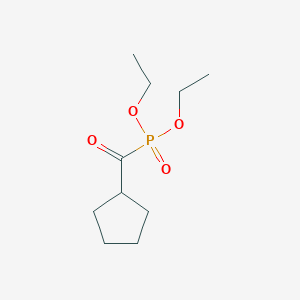
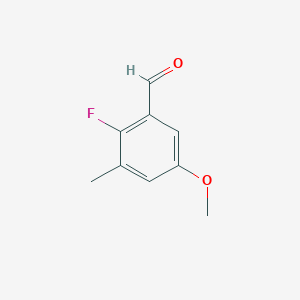

![(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxy-4-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanal](/img/structure/B14760170.png)
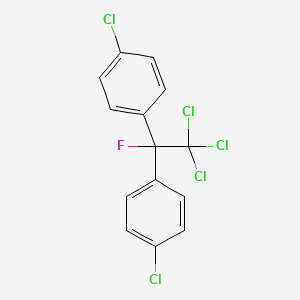
![(1S,2E,16Z,23R)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione;hydrochloride](/img/structure/B14760189.png)
![N-[2-[(Acetyloxy)methoxy]-2-oxoethyl]-N-[4-[[[3',6'-bis(acetyloxy)-2',7'-difluoro-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl]carbonyl]amino]-2-[2-[2-[bis[2-[(acetyloxy)methoxy]-2-oxoethyl]amino]phenoxy]ethoxy]phenyl]glycine (acetyloxy)methyl ester](/img/structure/B14760194.png)
